4-[(3-Methyl-2-buten-1-yl)oxy]benzenemethanol
Description
4-[(3-Methyl-2-buten-1-yl)oxy]benzenemethanol is a benzenemethanol derivative featuring a prenyl ether (3-methyl-2-butenyloxy) substituent at the para position of the benzene ring. The compound’s structure combines a hydroxymethyl (-CH2OH) group with a lipophilic prenyl moiety, which may enhance its membrane permeability and bioactivity.
Properties
IUPAC Name |
[4-(3-methylbut-2-enoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-10(2)7-8-14-12-5-3-11(9-13)4-6-12/h3-7,13H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQPPOJQDWBDPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC=C(C=C1)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(3-Methyl-2-buten-1-yl)oxy]benzenemethanol can be achieved through various synthetic routes. One common method involves the reaction of benzenemethanol with 3-methyl-2-buten-1-ol in the presence of an acid catalyst to form the ether linkage . The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 4-6 hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[(3-Methyl-2-buten-1-yl)oxy]benzenemethanol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ether linkage can be cleaved and replaced with other functional groups using reagents like sodium hydroxide or hydrochloric acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield benzoic acid derivatives, while reduction with lithium aluminum hydride can produce primary alcohols .
Scientific Research Applications
4-[(3-Methyl-2-buten-1-yl)oxy]benzenemethanol has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a bioactive compound in pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-[(3-Methyl-2-buten-1-yl)oxy]benzenemethanol exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The benzenemethanol core is a versatile scaffold modified by diverse substituents, leading to variations in physicochemical properties and bioactivities. Below is a comparative analysis of 4-[(3-Methyl-2-buten-1-yl)oxy]benzenemethanol and its structural analogs:
Table 1: Structural and Functional Comparison of Benzenemethanol Derivatives
Key Comparative Insights:
Substituent Effects on Bioactivity: The prenyl group in this compound is structurally similar to terpenoid moieties in bioactive natural products, which often exhibit anticancer or antimicrobial effects . In contrast, 4-[(4-hydroxyphenyl)methoxy]benzenemethanol (I) contains a polar hydroxyphenyl group, likely favoring antioxidant activity .
Physicochemical Properties: Lipophilicity follows the order: (4-Butylphenyl)methanol > this compound > 4-(1-Methylethyl)-benzenemethanol. This trend correlates with alkyl chain length and branching . Electrophilic substituents (e.g., bromothiophenyl in ) increase reactivity, making such derivatives suitable for cross-coupling reactions.
Synthetic vs. Natural Origins: Natural derivatives (e.g., ) often retain hydroxyl or phenolic groups, enhancing their compatibility with biological systems. Synthetic analogs (e.g., ) prioritize functional groups for industrial or pharmaceutical applications, such as sulfonates or amino groups.
Biological Activity
4-[(3-Methyl-2-buten-1-yl)oxy]benzenemethanol, also known as a phenolic compound, has garnered attention for its potential biological activities. With a molecular formula of C12H16O2 and a molecular weight of 192.25 g/mol, this compound is primarily studied for its antimicrobial and antioxidant properties . Its structure includes a benzenemethanol moiety linked to a 3-methyl-2-buten-1-yl group, which contributes to its unique biological profile.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The mechanism of action is believed to involve the disruption of microbial cell membranes and the inhibition of essential enzymes in microbial metabolism. In vitro studies have shown that this compound can effectively inhibit the growth of various bacteria and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound could be a potential candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. The compound exhibits the ability to scavenge free radicals, which can prevent oxidative damage to cells. This activity is crucial in mitigating conditions associated with oxidative stress, such as inflammation and aging.
Case Study: Free Radical Scavenging Assay
In a study measuring the antioxidant capacity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, the compound demonstrated a dose-dependent scavenging effect:
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25% |
| 50 | 55% |
| 100 | 80% |
These findings indicate that higher concentrations significantly enhance the antioxidant activity, making it a potential therapeutic agent for oxidative stress-related diseases.
The biological activities of this compound can be attributed to its interaction with specific molecular targets:
- Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.
- Enzyme Inhibition : The compound may inhibit key metabolic enzymes in pathogens, disrupting their growth and reproduction.
- Free Radical Scavenging : The hydroxyl groups present in the structure are effective in donating electrons to free radicals, neutralizing them before they can cause cellular damage.
Pharmaceutical Development
Given its promising biological activities, research is ongoing to explore the potential therapeutic applications of this compound. It could serve as a lead compound for developing new drugs targeting microbial infections or oxidative stress-related conditions.
Industrial Applications
The compound is also being evaluated for its use in various industries, including cosmetics and food preservation, due to its antioxidant properties.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of 4-[(3-Methyl-2-buten-1-yl)oxy]benzenemethanol while minimizing side reactions?
- Methodology :
- Protection-Deprotection Strategy : Protect the benzenemethanol hydroxyl group with a silyl ether (e.g., tert-butyldimethylsilyl chloride) to prevent undesired ether cleavage during reaction with 3-methyl-2-buten-1-yl bromide or chloride .
- Catalytic Conditions : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in a biphasic system (water/dichloromethane) to enhance reaction efficiency .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to isolate the product with >95% purity .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Key Techniques :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the benzenemethanol aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 1.6–1.8 ppm), and ether-linked allylic protons (δ 5.2–5.4 ppm) .
- 2D NMR (HSQC, HMBC) : Confirm regiochemistry by correlating the allyloxy group’s methine proton (δ 5.3 ppm) with the aromatic carbon .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 222.1362 (calculated for C₁₂H₁₆O₂) .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Protocol :
- Accelerated Stability Studies : Expose the compound to temperatures (4°C, 25°C, 40°C) and humidity (60% RH) over 30 days. Monitor degradation via HPLC (C18 column, methanol/water mobile phase) .
- Light Sensitivity : Store in amber vials and compare UV-Vis spectra (λmax ~270 nm) before and after exposure to UV light .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity challenges during the synthesis of this compound?
- Analysis :
- Competing Pathways : The allyloxy group may undergo [3,3]-sigmatropic rearrangement (Cope rearrangement) under thermal conditions, leading to undesired regioisomers. Kinetic studies using DFT calculations (B3LYP/6-31G*) can model transition states .
- Mitigation : Lower reaction temperatures (0–25°C) and use bulky bases (e.g., DBU) to suppress rearrangement .
Q. How does the 3-methyl-2-butenyloxy substituent influence the compound’s interaction with cytochrome P450 enzymes?
- Experimental Design :
- In Vitro Assays : Incubate the compound with human liver microsomes and NADPH. Quantify metabolites via LC-MS/MS. Compare with control substrates (e.g., testosterone for CYP3A4) .
- Docking Simulations : Use AutoDock Vina to model binding poses in CYP2D6 and CYP3A4 active sites, focusing on hydrophobic interactions with the allyloxy group .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar benzenemethanol derivatives?
- Critical Evaluation :
- Meta-Analysis : Compare IC₅₀ values from independent studies (e.g., antimicrobial assays) using standardized protocols (CLSI guidelines). Address variability via inter-laboratory reproducibility tests .
- Structural-Activity Relationship (SAR) : Synthesize analogs (e.g., varying allyloxy chain length) to isolate contributions of the 3-methyl-2-butenyl group to activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
